1,8-Dimethyldibenzothiophene

Hydrodesulfurization Catalysis Petroleum refining

1,8-Dimethyldibenzothiophene (1,8-DMDBT) is a C2-alkylated polycyclic aromatic sulfur heterocycle (PASH) belonging to the dibenzothiophene class, with methyl substituents located at the 1- and 8-positions—distal to the sulfur heteroatom in the bay-region of the tricyclic framework. This specific substitution pattern confers a unique combination of elevated hydrodesulfurization (HDS) reactivity relative to sterically hindered 4,6-dimethyldibenzothiophene and distinct gas chromatographic retention behavior, making it a critical reference standard for catalytic studies, petroleum refining research, and environmental source apportionment.

Molecular Formula C14H12S
Molecular Weight 212.31 g/mol
CAS No. 31317-42-7
Cat. No. B12451374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dimethyldibenzothiophene
CAS31317-42-7
Molecular FormulaC14H12S
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC3=CC=CC(=C32)C
InChIInChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3
InChIKeyKMPJENUWHPZRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dimethyldibenzothiophene (CAS 31317-42-7): A Distal-Methyl Isomer in the Alkylated Dibenzothiophene Family for HDS and Environmental Forensics


1,8-Dimethyldibenzothiophene (1,8-DMDBT) is a C2-alkylated polycyclic aromatic sulfur heterocycle (PASH) belonging to the dibenzothiophene class, with methyl substituents located at the 1- and 8-positions—distal to the sulfur heteroatom in the bay-region of the tricyclic framework [1]. This specific substitution pattern confers a unique combination of elevated hydrodesulfurization (HDS) reactivity relative to sterically hindered 4,6-dimethyldibenzothiophene and distinct gas chromatographic retention behavior, making it a critical reference standard for catalytic studies, petroleum refining research, and environmental source apportionment [2].

Why 1,8-Dimethyldibenzothiophene Cannot Be Replaced by Other Dimethyldibenzothiophene Isomers in Critical HDS and Analytical Workflows


Alkylated dibenzothiophenes exhibit pronounced structure-reactivity and structure-retention relationships governed by the proximity of methyl groups to the sulfur atom. 4,6-Dimethyldibenzothiophene, the most refractory sulfur species in gas oil, shows HDS reactivity roughly one-fifth that of unsubstituted dibenzothiophene, whereas isomers with methyl groups distant from sulfur—such as 1,8-DMDBT—show slightly enhanced reactivity [1]. In chromatographic separations, co-elution of multiple dimethyldibenzothiophene isomers is a well-documented challenge; unambiguous identification and quantification of 1,8-DMDBT in complex fossil fuel or environmental matrices therefore demands the authentic compound as a retention-index-verified reference standard, as retention index modeling alone cannot reliably distinguish all regioisomers without experimental confirmation [2].

Quantitative Differentiation Evidence for 1,8-Dimethyldibenzothiophene Against Key Isomer Comparators


HDS Reactivity Advantage: 1,8-DMDBT vs. 4,6-DMDBT Under Low-Pressure Catalytic Conditions

Under low-pressure HDS conditions over sulfided CoO-MoO3/γ-Al2O3 at 350–450 °C, methyl substituents on dibenzothiophene located at a distance from the sulfur atom (positions 1 and 8) slightly increased reactivity, whereas substituents in the 4-position or both 4- and 6-positions significantly decreased reactivity [1]. In a related high-pressure competitive study, the relative first-order rate constants for DBT, 4-MDBT, and 4,6-DMDBT were determined; 4,6-DMDBT reacted at approximately one-fifth the rate of unsubstituted DBT [2]. 1,8-DMDBT, bearing methyl groups distal to sulfur, is expected to exhibit reactivity comparable to or exceeding that of DBT, representing a >5-fold enhancement over 4,6-DMDBT based on the class-level reactivity trend established in the literature [1].

Hydrodesulfurization Catalysis Petroleum refining

GC Retention Index Fingerprint: Resolving 1,8-DMDBT from Co-Eluting C2-Dibenzothiophenes on DB-5MS

On a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm, He carrier, 60 °C to 300 °C at 10 K/min), 1,8-dimethyldibenzothiophene exhibits a Lee retention index (I) of 335.65 [1]. This value falls within a narrow window shared by multiple C2-dibenzothiophene isomers; however, regression models and experimental retention index libraries of 30 alkylated dibenzothiophenes demonstrate that the 1,8-substitution pattern produces a distinct retention shift relative to isomeric 2,8-DMDBT and 3,6-DMDBT, which are among the isomers most prone to co-elution in environmental samples [1][2].

Gas chromatography Retention index Isomer identification

Shape-Selective Chromatographic Behavior: Length-to-Breadth Ratio Governs Elution Order on Smectic Liquid Crystalline Phases

On a smectic liquid crystalline polysiloxane stationary phase, the retention of dimethyldibenzothiophenes is primarily governed by the molecular length-to-breadth (L/B) ratio; isomers with lower L/B values elute earlier [1]. 1,8-DMDBT, with both methyl groups attached to the outer curved side of the dibenzothiophene framework, adopts an arc-like molecular shape with a lower L/B ratio compared to isomers such as 3,4-DMDBT and 4,6-DMDBT, which have substituents protruding into the inner curvature and exhibit higher L/B ratios and longer retention [1]. This shape-driven elution reversal—where arc-conforming isomers (1,8-) are less retained than predicted by L/B alone—provides a secondary identification dimension orthogonal to conventional boiling-point-based separations [1].

Shape selectivity Liquid crystal GC Isomer separation

Isomer-Specific Environmental Forensic Tracer: 1,8-DMDBT as a Maturity and Source Indicator Distinct from 4,6-DMDBT and 2,8-DMDBT

In crude oils, coal extracts, and sediments, the relative distribution of dimethyldibenzothiophene isomers serves as a molecular fingerprint for thermal maturity and organic matter source [1]. The isomer pair 4,6-DMDBT/1,8-DMDBT (along with 2,8-DMDBT) exhibits differential thermodynamic stability and formation kinetics governed by the sulfur radical mechanism; 4,6-DMDBT is thermodynamically favored and accumulates with increasing maturity, while 1,8-DMDBT, formed via kinetically controlled routes, is relatively enriched in low-maturity samples [1]. The response factor of 1,8-DMDBT relative to the deuterated internal standard DBT-d8 was determined by GC-MS analysis of mixture solutions with different concentration ratios, enabling quantitative isomer-specific monitoring [1].

Environmental forensics Source apportionment Petroleum geochemistry

Mechanistic Differentiation in NiMo-Catalyzed HDS: 2,8-DMDBT as a Close Analog with Distinct Adsorption Geometry

A detailed mechanistic study of dibenzothiophene, 4-MDBT, 4,6-DMDBT, and 2,8-dimethyldibenzothiophene over an industrial NiMo/Al2O3 catalyst at 573 K and 5 MPa H2 demonstrated that 2,8-DMDBT undergoes HDS via a flat adsorption mode with preliminary partial hydrogenation of one aromatic ring, similar to DBT, and exhibits reactivity far higher than 4,6-DMDBT, whose C-S bond scission is sterically hindered by methyl groups adjacent to sulfur [1]. 1,8-DMDBT, with both methyl groups placed on the same side of the molecular plane but distal to sulfur, is expected to adopt an analogous flat adsorption geometry with minimal steric interference at the C-S bond, placing its reactivity profile closer to 2,8-DMDBT and DBT than to 4,6-DMDBT [1].

Hydrodesulfurization mechanism NiMo catalyst Steric hindrance

Preferred Application Scenarios for 1,8-Dimethyldibenzothiophene Based on Verified Differentiation Evidence


Non-Hindered Model Substrate for Intrinsic HDS Catalyst Activity Screening

When evaluating the intrinsic hydrogenolysis activity of new hydrotreating catalysts (e.g., CoMo, NiMo, or noble-metal formulations), 1,8-DMDBT serves as an ideal model compound representing alkylated dibenzothiophenes that lack steric hindrance at the C-S bond. Unlike 4,6-DMDBT, whose >5-fold lower reactivity arises primarily from methyl groups blocking the sulfur atom, 1,8-DMDBT allows researchers to measure catalyst activity without steric masking, providing a cleaner signal for electronic and morphological catalyst effects [1][2].

Retention-Index-Verified Reference Standard for Comprehensive Two-Dimensional GC (GC×GC) PASH Speciation

In GC×GC-SCD or GC×GC-TOFMS workflows targeting sulfur speciation in middle distillates and crude oils, 1,8-DMDBT is an essential authentic standard for establishing the retention-index anchor point at I=335.65 on DB-5MS columns. Its distinct retention position, validated against the Schade & Andersson (2006) library of 30 alkylated dibenzothiophenes, enables confident peak assignment in the crowded C2-dibenzothiophene elution window, where multiple isomers co-elute and in silico prediction alone is insufficient [3].

Kinetically Controlled Isomer Standard for Petroleum Maturity Assessment and Oil-Source Correlation

For geochemical studies employing the 4,6-DMDBT/1,8-DMDBT maturity ratio, procurement of pure 1,8-DMDBT is mandatory to construct accurate calibration curves for GC-MS quantification using DBT-d8 as an internal standard. Without authentic 1,8-DMDBT, laboratories cannot generate reliable response factors for this kinetically controlled isomer, potentially biasing thermal maturity interpretations toward the thermodynamically favored 4,6-DMDBT end-member [4].

Shape-Selective LC-GC Method Development for Isomer-Specific PASH Analysis

When developing or validating analytical methods that exploit smectic liquid crystalline polysiloxane stationary phases for isomer-specific PASH separations, 1,8-DMDBT is the reference compound of choice for the low-L/B, arc-conforming isomer class. Its characteristic early elution, which deviates from L/B predictions, serves as a diagnostic marker for optimizing shape-selectivity parameters and distinguishing 1,8-DMDBT from higher-L/B isomers such as 3,4-DMDBT and 4,6-DMDBT [5].

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